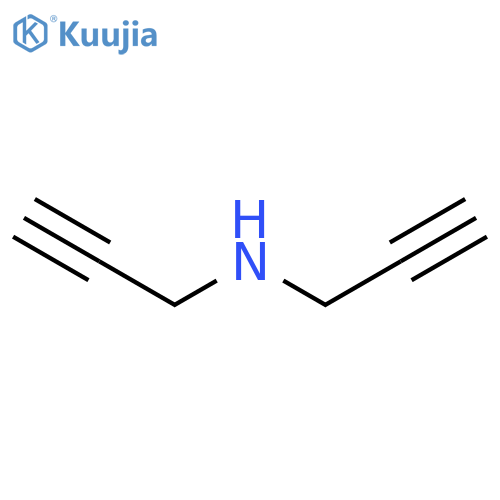Cas no 6921-28-4 (Dipropargylamine)

Dipropargylamine structure
商品名:Dipropargylamine
Dipropargylamine 化学的及び物理的性質
名前と識別子
-
- 2-Propyn-1-amine,N-2-propyn-1-yl-
- Dipropargylamine
- C6H7N
- N-(2-PROPYNYL)-2-PROPYN-1-AMINE
- N-prop-2-ynylprop-2-yn-1-amine
- 2-Propyn-1-amine,N-2-propynyl
- 4-azahepta-1,6-diyne
- DI-2-PROPYNYLAMINE
- diporpargylamine
- etc
- headers
- medialib
- N,N-dipropargylamine
- N-2-Propynyl-2-propyn-1-amine
- newsa
- N,N-Di(prop-2-ynyl)amine
- N-(2-Propyn-1-yl)-2-propyn-1-amine
- NSC 80652
- Di(2-propynyl)amine
- FS001811
- 2-Propyn-1-amine, N-2-propynyl-
- TST5UMI4J4
- N,N-di(2-propynyl)amine
- RGSODMOUXWISAG-UHFFFAOYSA-N
- diprop-2-ynylamine
- NSC80652
- Di-prop-2-ynyl-amine
- Dipropargylamine, 97%
- bis(prop-2-yn-1-yl)amine
- (HC.$.CCH2)2NH
- AKOS009080132
- NS00036811
- BP-22838
- N-prop-2-ynyl-2-propyn-1-amine
- EN300-147515
- NSC-80652
- MFCD00008574
- AMY864
- 2-Propyn-1-amine, N-2-propyn-1-yl-
- UNII-TST5UMI4J4
- N-(2-Propynyl)-2-propyn-1-amine #
- 6921-28-4
- Dipropargylamine<img src='/etc/medialib/sigma-aldrich/headers/newsa/new.Par.0001.Image.png' alt='New' />
- AB7102
- DI(PROP-2-YNYL)AMINE
- EINECS 230-036-4
- D4685
- 4-04-00-01137 (Beilstein Handbook Reference)
- N-2-PROPYN-1-YL-2-PROPYN-1-AMINE
- A836392
- DTXSID70219243
- BRN 1735854
- FT-0601982
- 2-Propyn-1-amine, N-2-propynyl-(9CI)
- DTXCID90141734
- DB-101666
- prop-2-yne, 1-prop-2-ynylamino-
-
- MDL: MFCD00008574
- インチ: 1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
- InChIKey: RGSODMOUXWISAG-UHFFFAOYSA-N
- ほほえんだ: N([H])(C([H])([H])C#C[H])C([H])([H])C#C[H]
- BRN: 1735854
計算された属性
- せいみつぶんしりょう: 93.05780
- どういたいしつりょう: 93.057849228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 0.900 g/mL at 25 °C
- ふってん: 65°C/11mmHg(lit.)
- フラッシュポイント: 華氏温度:114.8°f
摂氏度:46°c - 屈折率: n20/D 1.477
- PSA: 12.03000
- LogP: 0.23330
Dipropargylamine セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H314
- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2734
- WGKドイツ:3
- 危険カテゴリコード: 10-34
- セキュリティの説明: 26-36/37/39-45
- RTECS番号:JM4551300
-
危険物標識:

- 包装等級:II
- 危険レベル:8
- 包装グループ:II
Dipropargylamine 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Dipropargylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-147515-10.0g |
bis(prop-2-yn-1-yl)amine |
6921-28-4 | 10g |
$449.0 | 2023-06-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027857-1g |
Dipropargylamine |
6921-28-4 | 97% | 1g |
¥1022 | 2024-05-22 | |
| eNovation Chemicals LLC | Y1291056-5g |
Dipropargylamine |
6921-28-4 | 97% | 5g |
$110 | 2024-06-07 | |
| Chemenu | CM343216-10g |
Di-2-propynylamine |
6921-28-4 | 95%+ | 10g |
$858 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270132-1g |
Di(prop-2-yn-1-yl)amine |
6921-28-4 | 97% | 1g |
¥128 | 2023-04-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-358121-1g |
Dipropargylamine, |
6921-28-4 | 1g |
¥2933.00 | 2023-09-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857159-1g |
Dipropargylamine |
6921-28-4 | 98% | 1g |
918.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D619711-1g |
DIPROPARGYLAMINE |
6921-28-4 | 97% | 1g |
$200 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270132-250mg |
Di(prop-2-yn-1-yl)amine |
6921-28-4 | 97% | 250mg |
¥60 | 2023-04-13 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4685-1ML |
Dipropargylamine |
6921-28-4 | >97.0%(T) | 1ml |
¥635.00 | 2024-04-16 |
Dipropargylamine 関連文献
-
Diego Nú?ez-Villanueva,Michael A. Jinks,Jorge Gómez Magenti,Christopher A. Hunter Chem. Commun. 2018 54 10874
-
Fen Xu,Xiao-Ju Si,Xiao-Ning Wang,Hao-Dong Kou,Di-Ming Chen,Chun-Sen Liu,Miao Du RSC Adv. 2018 8 4895
-
3. Index pages
-
P. Prieto,A. de la Hoz,A. Díaz-Ortiz,A. M. Rodríguez Chem. Soc. Rev. 2017 46 431
-
Leif A. K?rte,Sebastian Blomeyer,Shari Heidemeyer,Jan Hendrick Nissen,Andreas Mix,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2016 45 17319
6921-28-4 (Dipropargylamine) 関連製品
- 35161-71-8(N-Methylpropargylamine)
- 53146-06-8(2-Butyn-1-amine,N-2-butyn-1-yl-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6921-28-4)Dipropargylamine

清らかである:99%
はかる:25g
価格 ($):414.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6921-28-4)二丙炔基胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ